N,N-Dimethyl-N'-(4-methylbenzyl)-1,2-ethanediamine dihydrochloride
Overview
Description
“N,N-Dimethyl-N’-(4-methylbenzyl)-1,2-ethanediamine dihydrochloride” is a chemical compound with the molecular formula C17H22N2 . It is also known by other names such as “N,N-Dimethyl-4-{[(4-methylbenzyl)amino]methyl}aniline” and "Benzenemethanamine, N-[[4-(dimethylamino)phenyl]methyl]-4-methyl-" .
Molecular Structure Analysis
The molecular structure of “N,N-Dimethyl-N’-(4-methylbenzyl)-1,2-ethanediamine dihydrochloride” is characterized by an average mass of 254.370 Da and a monoisotopic mass of 254.178299 Da .Physical and Chemical Properties Analysis
The physical and chemical properties of “N,N-Dimethyl-N’-(4-methylbenzyl)-1,2-ethanediamine dihydrochloride” include a boiling point estimated to be 361.63°C and a melting point estimated to be 122.06°C . The Log Octanol-Water Partition Coefficient (Log Kow) is estimated to be 3.97 .Scientific Research Applications
Teratogenic and Embryotoxic Studies
One area of research involving similar compounds is the study of teratogenic and embryotoxic properties. For instance, a study examined the teratogenic and embryotoxic activities of (2S,2'S) N,N'-dimethyl-N, N'-bis[1-(3', 4', 5'-trimethylbenzoyloxy-butyl-2] ethylenediamine dihydrochloride in various animal models. The compound showed no action suggesting teratogenic and embryotoxic properties, indicating a potential area of research for N,N-Dimethyl-N'-(4-methylbenzyl)-1,2-ethanediamine dihydrochloride in evaluating safety in developmental biology contexts (Dluzniewski et al., 1980).
Pharmacokinetics and Metabolism
Another research application can be seen in the study of the pharmacokinetics and metabolism of structurally related compounds. For example, the pharmacokinetics of 2-(N-benzyl-N-methylamino)ethyl methyl 2,6-dimethyl 4-(m-nitrophenyl)-1, 4-dihydropyridine-3, 5-dicarboxylate hydrochloride (nicardipine hydrochloride) was studied in dogs using deuterium labelled compounds, highlighting the importance of studying the metabolism and pharmacokinetic properties of such compounds (Higuchi & Shiobara, 1980).
Iron Chelation Therapy
Research on similar compounds includes the development and evaluation of iron chelating agents like ethylenediamine-N,N'-bis-(2- hydroxyphenylglycine) (EHPG) and N,N'-bis(2-hydroxybenzyl)-ethylenediamine diacetic acid (HBED), which have shown promise in treating iron overload conditions in hypertransfused rats. This area of research might be relevant for exploring the chelating properties of this compound (Hershko et al., 1984).
Toxicology and Safety Assessment
The toxicological profile and safety assessment of compounds with similar structures have also been studied, as seen in the examination of the toxicity of 4,4'-Methylenebis(2-chlororaniline) (MOCA) and its substitutes. Such research is crucial for understanding the potential risks associated with the use of these compounds in various applications (Rozinova et al., 1998).
Properties
IUPAC Name |
N',N'-dimethyl-N-[(4-methylphenyl)methyl]ethane-1,2-diamine;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2.2ClH/c1-11-4-6-12(7-5-11)10-13-8-9-14(2)3;;/h4-7,13H,8-10H2,1-3H3;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZRXKNYHSAMFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNCCN(C)C.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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